2-Bromo-3-iodobenzoic acid
Overview
Description
2-Bromo-3-iodobenzoic acid is a compound with the molecular weight of 326.92 . It is a solid substance that should be stored at 2-8 degrees Celsius .
Molecular Structure Analysis
The InChI code for 2-Bromo-3-iodobenzoic acid is 1S/C7H4BrIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Bromo-3-iodobenzoic acid is a solid substance with a molecular weight of 326.92 . It should be stored at 2-8 degrees Celsius . The compound has an XLogP3-AA value of 2.8, indicating its partition coefficient .Scientific Research Applications
Synthesis of Hypervalent Iodine Reagents
2-Bromo-3-iodobenzoic acid can be used in the synthesis of hypervalent iodine reagents . These reagents are efficient organocatalysts and can be used for various reactions .
Catalyst in Decarboxylative Alkynylation
It can be used as a catalyst in decarboxylative alkynylation . This is a type of reaction that involves the removal of a carboxyl group and the addition of an alkyne group .
Catalyst in Decarboxylative Acylarylation
2-Bromo-3-iodobenzoic acid can also be used as a catalyst in decarboxylative acylarylation . This reaction involves the removal of a carboxyl group and the addition of an acyl group .
Catalyst in Oxyalkenylation and Oxyarylation
This compound can be used as a catalyst in oxyalkenylation and oxyarylation . These reactions involve the addition of an oxygen atom and an alkene or arene group respectively .
Catalyst in Oxidative C–H Arylation
2-Bromo-3-iodobenzoic acid can be used as a catalyst in oxidative C–H arylation . This reaction involves the oxidation of a carbon-hydrogen bond and the addition of an arene group .
Catalyst in C-H Hydroxylation and Oxidation
It can be used as a catalyst in C-H hydroxylation and oxidation . These reactions involve the addition of a hydroxyl group or an oxygen atom to a carbon-hydrogen bond .
Catalyst in Ring-Opening Hydrazination
2-Bromo-3-iodobenzoic acid can be used as a catalyst in ring-opening hydrazination . This reaction involves the opening of a ring structure and the addition of a hydrazine group .
Catalyst in Asymmetric Intramolecular α-Cyclopropanation
Finally, it can be used as a catalyst in asymmetric intramolecular α-cyclopropanation . This reaction involves the formation of a cyclopropane ring within a molecule .
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromo-3-iodobenzoic acid is a derivative of benzoic acid, which is a common building block in organic synthesis Benzoic acid derivatives are known to interact with various biological targets, depending on their specific functional groups and the context of their use .
Mode of Action
It’s worth noting that iodobenzoic acids, such as 2-iodosobenzoic acid (iba), have been used as catalysts and reagents in various reactions . These include decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation . The bromo and iodo substituents on the benzoic acid could potentially influence its reactivity and interaction with its targets.
Biochemical Pathways
As a derivative of benzoic acid, it may participate in reactions involving carboxylic acid functional groups . The presence of bromo and iodo substituents could potentially influence the compound’s participation in various biochemical pathways.
Result of Action
As a derivative of benzoic acid, it may participate in reactions involving carboxylic acid functional groups . The presence of bromo and iodo substituents could potentially influence the compound’s reactivity and interaction with its targets, leading to various molecular and cellular effects.
properties
IUPAC Name |
2-bromo-3-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQSFNIMAOUADF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612928 | |
Record name | 2-Bromo-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-iodobenzoic acid | |
CAS RN |
855198-37-7 | |
Record name | 2-Bromo-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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